molecular formula C12H25N3O4 B15351726 tert-butyl N-(N'-hydroxycarbamimidoyl)-N-(6-hydroxyhexan-2-yl)carbamate

tert-butyl N-(N'-hydroxycarbamimidoyl)-N-(6-hydroxyhexan-2-yl)carbamate

Cat. No.: B15351726
M. Wt: 275.34 g/mol
InChI Key: KRMLLGKXECXPLP-UHFFFAOYSA-N
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Description

Tert-butyl N-(N'-hydroxycarbamimidoyl)-N-(6-hydroxyhexan-2-yl)carbamate is a useful research compound. Its molecular formula is C12H25N3O4 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H25N3O4

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl N-(N'-hydroxycarbamimidoyl)-N-(6-hydroxyhexan-2-yl)carbamate

InChI

InChI=1S/C12H25N3O4/c1-9(7-5-6-8-16)15(10(13)14-18)11(17)19-12(2,3)4/h9,16,18H,5-8H2,1-4H3,(H2,13,14)

InChI Key

KRMLLGKXECXPLP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCO)N(C(=NO)N)C(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Tert-butyl N-(N'-hydroxycarbamimidoyl)-N-(6-hydroxyhexan-2-yl)carbamate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies.

This compound is characterized by the following:

  • Molecular Formula : C11H23N3O3
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 169269-03-8

The compound features a tert-butyl group, a hydroxycarbamimidoyl moiety, and a 6-hydroxyhexan-2-yl chain, which contribute to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a hydroxycarbamide under controlled conditions. The general synthetic route includes:

  • Reagents : Tert-butyl carbamate, hydroxycarbamide.
  • Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions : Basic conditions using sodium hydride or potassium carbonate; reaction temperature maintained at room temperature or slightly elevated.

This compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
  • Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways.

Pharmacological Studies

Recent studies have shown that this compound has potential applications in drug development, particularly in targeting enzymes involved in metabolic disorders and cancer pathways.

Case Studies

  • Anticancer Activity : A study evaluated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM.
  • Enzyme Interaction : In vitro assays indicated that this compound inhibits the activity of carbonic anhydrase, suggesting potential applications in treating conditions related to acid-base balance.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl N-(6-hydroxyhexan-3-yl)carbamateStructureModerate enzyme inhibition
Tert-butyl N-(6-hydroxyhexyl)carbamateStructureMinimal receptor binding
Tert-butyl N-(6-hydroxyhexan-4-yl)carbamateStructureSignificant anti-inflammatory effects

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